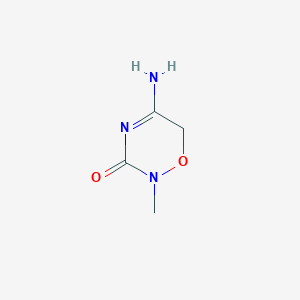
2-Methyl-2-phenyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is an organic compound with the formula C10H10O4. It is a crystalline colorless solid, sparingly soluble in water. The compound has a heterocyclic core with four carbon and two oxygen atoms, forming a dioxane ring. Meldrum’s acid is known for its high acidity and is widely used in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Meldrum’s acid was first synthesized by Andrew Norman Meldrum in 1908 through a condensation reaction of malonic acid with acetone in acetic anhydride and sulfuric acid . Alternative synthetic routes include:
Condensation of malonic acid with isopropenyl acetate: This reaction is catalyzed by sulfuric acid.
Reaction of carbon suboxide (C3O2) with acetone: This method uses oxalic acid as a catalyst.
Industrial Production Methods
Industrial production of Meldrum’s acid typically follows the original synthesis method due to its simplicity and high yield. The controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and sulfuric acid ensures an efficient reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Meldrum’s acid undergoes various chemical reactions, including:
Knoevenagel Condensation: Reacts with aldehydes and ketones to form α,β-unsaturated carbonyl compounds.
Decarboxylation: Heating leads to the release of carbon dioxide and acetone.
Substitution Reactions: The methylene group in Meldrum’s acid can be substituted by various nucleophiles.
Common Reagents and Conditions
Knoevenagel Condensation: Typically uses aldehydes or ketones in the presence of a base such as piperidine.
Decarboxylation: Requires heating to temperatures around 200°C.
Substitution Reactions: Common nucleophiles include amines and alcohols.
Major Products
Knoevenagel Condensation: Produces α,β-unsaturated carbonyl compounds.
Decarboxylation: Yields carbon dioxide and acetone.
Substitution Reactions: Forms substituted Meldrum’s acid derivatives.
Wissenschaftliche Forschungsanwendungen
Meldrum’s acid is extensively used in scientific research due to its versatility:
Organic Synthesis: Acts as a precursor for the synthesis of various heterocycles and intermediates.
Medicinal Chemistry: Used in the development of pharmaceuticals, particularly in the synthesis of β-keto esters and lactones.
Material Science: Employed in the synthesis of polymers and advanced materials.
Biological Studies: Utilized in enzyme inhibition studies and as a building block for bioactive compounds.
Wirkmechanismus
The high acidity of Meldrum’s acid is attributed to the stabilization of its conjugate base through resonance. The methylene group in the dioxane ring can easily lose a hydrogen ion, forming a stabilized anion. This property makes Meldrum’s acid a valuable intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Meldrum’s acid is often compared with similar compounds such as:
Dimedone: Unlike Meldrum’s acid, dimedone exists predominantly in its enol form in solution.
Barbituric Acid: Shares similar acidity properties but differs in its structural conformation.
Dimethyl Malonate: Meldrum’s acid is significantly more acidic due to its unique structural stabilization.
Conclusion
2-Methyl-2-phenyl-1,3-dioxane-4,6-dione, or Meldrum’s acid, is a highly versatile compound with significant applications in organic synthesis, medicinal chemistry, material science, and biological studies. Its unique chemical properties and high acidity make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
58413-46-0 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
2-methyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C11H10O4/c1-11(8-5-3-2-4-6-8)14-9(12)7-10(13)15-11/h2-6H,7H2,1H3 |
InChI-Schlüssel |
QYBHZOTXTOEBRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)CC(=O)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


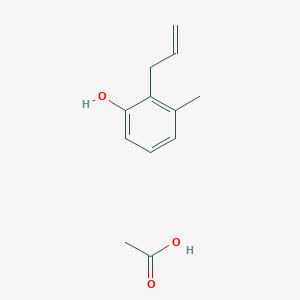
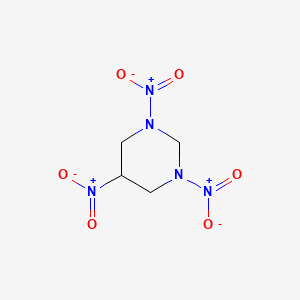



![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)
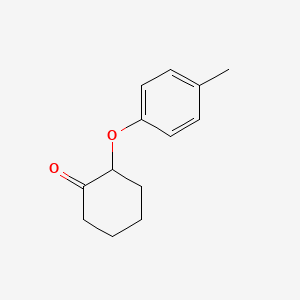
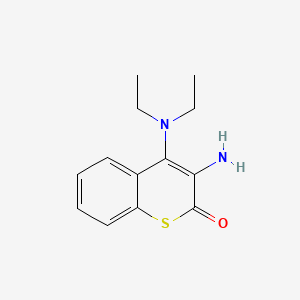

![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

![Benzenecarbothioamide, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14618682.png)
